Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Overview
Description
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[55]undecane-8-carboxylate is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a spiro linkage between a piperidine ring and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of benzylamine with a suitable oxazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spiro compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
Uniqueness
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is unique due to the presence of an oxazolidinone ring in its structure, which distinguishes it from other similar spiro compounds. This structural feature may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-10-21-14)7-4-9-18(12-16)15(20)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEATWHVDKUNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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